![molecular formula C66H44 B2422374 [11]Cycloparaphenylene CAS No. 1222105-48-7](/img/structure/B2422374.png)
[11]Cycloparaphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11Cycloparaphenylene is a fascinating compound that belongs to the family of cycloparaphenylenes. These molecules consist of several benzene rings connected by covalent bonds in the para positions, forming a hoop- or necklace-like structure . The unique structure of 11
Mechanism of Action
Mode of Action
11Cycloparaphenylene interacts with fullerenes through a process known as complexation . This is a type of chemical reaction where 11Cycloparaphenylene forms a complex with fullerenes . The complexation energies span from around -36 kcal mol-1 with C60 to -53 kcal mol-1 with the C82 derivatives .
Biochemical Pathways
The biochemical pathways affected by 11Cycloparaphenylene and similar structures have size-dependent optical and electronic properties. These properties are most dynamic at the smallest size regime where n = 5–12 .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 11
Result of Action
The result of 11Cycloparaphenylene’s action is the formation of a complex with fullerenes . This complexation can influence the properties of the fullerenes, potentially leading to changes in their physical and chemical characteristics .
Action Environment
The action of 11Cycloparaphenylene can be influenced by various environmental factors. For instance, the presence of other substances can affect the complexation process . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of 11Cycloparaphenylene.
Biochemical Analysis
Biochemical Properties
The biochemical properties of [11]Cycloparaphenylene are not well-studied. Its unique structure suggests potential interactions with various biomolecules. Its radially oriented p orbitals and strained aromatic system could potentially interact with enzymes, proteins, and other biomolecules in unique ways .
Molecular Mechanism
Its unique structure suggests potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of cycloparaphenylenes, including 11Cycloparaphenylene, has been a challenging task due to the ring strain incurred from forcing benzene rings out of planarity . Several synthetic routes have been developed over the years:
Copper-Mediated Desulfurization: This method involves the synthesis of a macrocycle with a sulfur bridge, followed by the removal of the sulfur to form the desired cycloparaphenylene.
Reductive Aromatization: This approach uses cyclohexa-1,4-dienes as precursors, which are closer in oxidation state to the desired phenylene.
Modular Synthesis: This method involves the use of key synthons that introduce ester units, which are then converted to macrocyclic precursors.
Chemical Reactions Analysis
11Cycloparaphenylene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce cyclohexadienes .
Scientific Research Applications
11Cycloparaphenylene has a wide range of scientific research applications:
Comparison with Similar Compounds
11Cycloparaphenylene is unique among cycloparaphenylenes due to its specific ring size and the resulting strain energy. Similar compounds include:
- 9Cycloparaphenylene : Smaller ring size, higher strain energy .
- 12Cycloparaphenylene : Slightly larger ring size, lower strain energy .
- [18]Cycloparaphenylene : Much larger ring size, significantly lower strain energy .
Compared to these compounds, 11Cycloparaphenylene offers a balance between strain energy and stability, making it particularly useful for certain applications .
Properties
IUPAC Name |
dodecacyclo[40.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37.238,41]hexahexaconta-1(44),2(66),3,5(65),6(64),7,9(63),10(62),11,13(61),14(60),15,17(59),18(58),19,21(57),22(56),23,25(55),26,28,30,32,34,36,38,40,42,45,47,49,51,53-tritriacontaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H44/c1-2-46-4-3-45(1)47-5-7-49(8-6-47)51-13-15-53(16-14-51)55-21-23-57(24-22-55)59-29-31-61(32-30-59)63-37-39-65(40-38-63)66-43-41-64(42-44-66)62-35-33-60(34-36-62)58-27-25-56(26-28-58)54-19-17-52(18-20-54)50-11-9-48(46)10-12-50/h1-44H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOKFTTWOJPJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H44 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
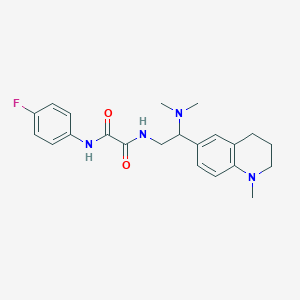
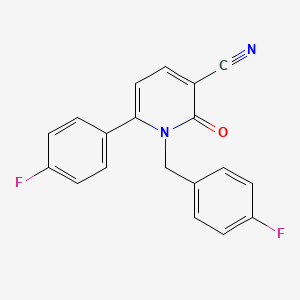
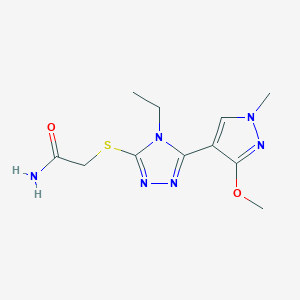
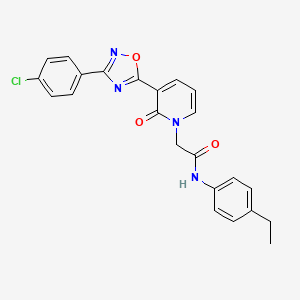
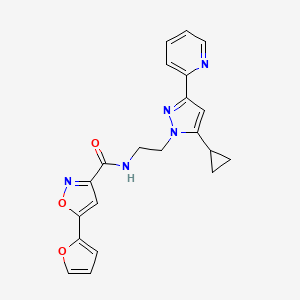
![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate](/img/structure/B2422298.png)
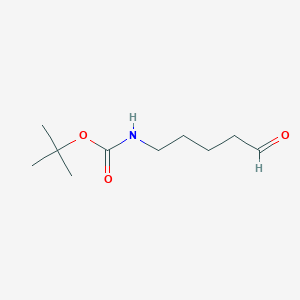
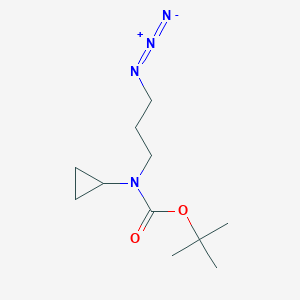
![octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride](/img/structure/B2422305.png)
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2422307.png)
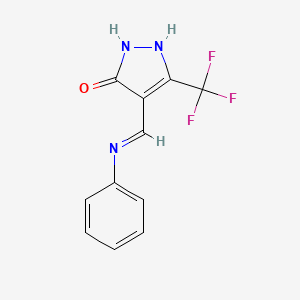
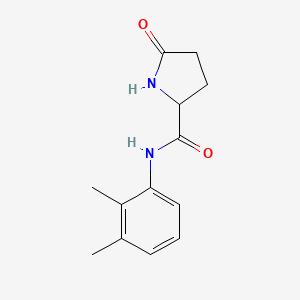
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2422312.png)
![1-[2-(butan-2-yl)phenoxy]-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2422314.png)
